(1e)-1,3-bis(3-nitrophenyl)triaz-1-ene
Description
Historical Development of Triazene (B1217601) Compounds in Organic Chemistry
The journey into the world of triazene chemistry began in the mid-19th century, a period of significant advancement in the understanding of organic nitrogen compounds. The foundational work was laid by the German chemist Johann Peter Griess, who in 1858, discovered the diazotization reaction. This reaction, involving the treatment of a primary aromatic amine with nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid, leads to the formation of a diazonium salt. This discovery was a watershed moment in synthetic organic chemistry, opening up avenues for the creation of a vast array of new compounds.
While Griess's primary focus was on the synthesis of azo dyes, his work inadvertently paved the way for the discovery of triazenes. It was observed that in the presence of excess amine under neutral or slightly basic conditions, the newly formed diazonium salt could couple with another amine molecule to form a triazene. These compounds, initially considered as mere byproducts of diazotization reactions, gradually garnered interest as their unique chemical properties and potential applications became more apparent. The early 20th century saw a more systematic investigation into the synthesis and reactivity of triazenes, solidifying their place as a distinct and valuable class of organic compounds.
Fundamental Principles of Triazene Electronic Structure and Connectivity
The defining feature of a triazene is the N-N-N linkage. In the case of 1,3-diaryltriazenes such as (1E)-1,3-bis(3-nitrophenyl)triaz-1-ene, the general structure is Ar-N=N-NH-Ar'. The electronic structure of this functional group is characterized by a combination of σ and π bonding.
The nitrogen atoms in the triazene chain are sp² hybridized, leading to a planar arrangement of the atoms in the immediate vicinity of the N-N-N core. The central nitrogen-nitrogen bond is a double bond (N=N), while the other two are single bonds (Ar-N and N-NH). This results in a delocalized π-electron system that extends across the three nitrogen atoms and can also involve the attached aryl rings.
The N=N double bond is characterized by a high electron density, making it susceptible to electrophilic attack. The lone pair of electrons on the single-bonded nitrogen atom can participate in resonance, further delocalizing the electron density. This resonance contributes to the relative stability of the triazene linkage. In symmetrically substituted triazenes, tautomerism can occur, where the proton on the amine nitrogen can migrate to the azo nitrogen, resulting in an identical molecule.
Classification and General Significance of Aryltriazenes as Chemical Entities
Aryltriazenes can be broadly classified based on the nature of the substituents on the terminal nitrogen atoms. They can be monosubstituted (Ar-N=N-NHR), disubstituted (Ar-N=N-NRR'), or trisubstituted (Ar-N=N-N(R)Ar'). The focus of this article, this compound, falls into the category of symmetrically disubstituted diaryltriazenes.
The significance of aryltriazenes stems from their diverse applications in various fields of chemistry:
Synthetic Intermediates: Aryltriazenes serve as stable precursors for diazonium salts. Under acidic conditions, they can be cleaved to regenerate the diazonium salt, which can then be used in a variety of subsequent reactions, such as Sandmeyer and Heck reactions. This "masked diazonium salt" characteristic is particularly useful when the diazonium salt itself is unstable.
Protecting Groups: The triazene functionality can be used as a protecting group for primary and secondary amines. The stability of the triazene to many reagents, coupled with its facile cleavage under acidic conditions, makes it a valuable tool in multi-step organic synthesis.
Medicinal Chemistry: A number of triazene derivatives have been investigated for their biological activity. For instance, certain triazenes have shown promise as anticancer agents. Their mechanism of action is often attributed to their ability to act as alkylating agents after metabolic activation.
Dye and Polymer Chemistry: The chromophoric nature of the azo group in triazenes has led to their use in the synthesis of dyes. Furthermore, triazenes can be incorporated into polymer backbones to create materials with specific optical or electronic properties.
Specific Research Significance of Nitrophenyl Substituents in Aryltriazene Systems
The introduction of nitro groups onto the phenyl rings of an aryltriazene has a profound impact on the molecule's properties and reactivity. The nitro group is a strong electron-withdrawing group, both through inductive and resonance effects. This electronic perturbation leads to several significant consequences:
Modified Reactivity: The electron-withdrawing nature of the nitro groups decreases the electron density on the aryl rings and the triazene linkage. This can affect the rate and regioselectivity of reactions involving the triazene. For instance, it can influence the ease of cleavage of the triazene to form the corresponding diazonium salt.
Enhanced Acidity: The presence of nitro groups increases the acidity of the N-H proton in the triazene linkage, making the formation of triazenide anions more favorable.
Biological Activity: The electronic and steric properties imparted by the nitro groups can significantly influence the biological activity of the triazene. Several studies have explored the anticancer and antimicrobial properties of nitrophenyl-substituted triazenes. For example, 1,3-bis(4-nitro-2-(trifluoromethyl)phenyl)triazene has shown significant activity against Mycobacterium tuberculosis. Furthermore, 3-acetyl-1,3-bis(2-chloro-4-nitrophenyl)-1-triazene has been identified as a potent antitumor agent that induces oxidative stress in cancer cells. nih.gov
Material Science Applications: The presence of nitro groups can lead to interesting solid-state properties, such as non-linear optical behavior or specific crystal packing arrangements driven by intermolecular interactions involving the nitro groups.
Structure
3D Structure
Properties
IUPAC Name |
3-nitro-N-[(3-nitrophenyl)diazenyl]aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N5O4/c18-16(19)11-5-1-3-9(7-11)13-15-14-10-4-2-6-12(8-10)17(20)21/h1-8H,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFVCXCJCBCTQAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NN=NC2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10964987 | |
| Record name | 1,3-Bis(3-nitrophenyl)triaz-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10964987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5076-50-6 | |
| Record name | MLS002919840 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125604 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Bis(3-nitrophenyl)triaz-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10964987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Methodologies for Structural Elucidation of 1e 1,3 Bis 3 Nitrophenyl Triaz 1 Ene Systems
Single-Crystal X-ray Diffraction for Solid-State Geometrical Analysis
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal information on bond lengths, bond angles, and intermolecular interactions. However, a review of the current scientific literature indicates that the specific crystallographic data for (1E)-1,3-bis(3-nitrophenyl)triaz-1-ene has not been reported.
Nevertheless, studies on closely related diaryltriazene compounds, such as 1,3-bis(4-nitrophenyl)triazene, reveal common structural features that can be extrapolated to understand the likely solid-state geometry of the 3-nitro isomer. nih.gov Typically, diaryltriazenes adopt a trans-configuration about the central N=N double bond, leading to an extended, largely planar molecular structure. nih.govrsc.org This planarity is a consequence of the delocalization of π-electrons across the triazene (B1217601) bridge and the two aromatic rings. nih.gov
For the triazene core, the N=N double bond is expected to have a length of approximately 1.25 Å, while the N-N single bonds are typically around 1.33 Å. rsc.org The C-N bonds connecting the phenyl rings to the triazene unit are also of interest, as their lengths can indicate the degree of electronic communication between the aryl groups and the nitrogen chain. Intermolecular interactions, such as hydrogen bonding involving the N-H proton of the triazene bridge and the oxygen atoms of the nitro groups of neighboring molecules, are also anticipated to play a significant role in the crystal packing. nih.gov It is important to emphasize that while these general features are expected, the precise metrical parameters for this compound can only be definitively established through experimental single-crystal X-ray diffraction analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Solution-Phase Structural Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For this compound, both ¹H and ¹³C NMR would provide critical information for confirming its chemical identity and understanding its electronic environment.
Expected ¹H NMR Spectral Features:
Due to the molecule's C₂ symmetry, the two 3-nitrophenyl groups are chemically equivalent, which would simplify the ¹H NMR spectrum. The aromatic region (typically δ 7.0-9.0 ppm) would exhibit a characteristic set of multiplets corresponding to the four protons on each ring. The proton ortho to the nitro group and para to the triazene linkage is expected to be the most deshielded. The N-H proton of the triazene bridge would likely appear as a broad singlet at a downfield chemical shift, potentially in the range of δ 10-13 ppm, due to hydrogen bonding and the acidic nature of this proton.
Expected ¹³C NMR Spectral Features:
The ¹³C NMR spectrum would also reflect the molecular symmetry, showing only six signals for the twelve aromatic carbons. The carbon atom attached to the nitro group (C-NO₂) would be significantly deshielded. The carbon atom bonded to the triazene nitrogen (C-N) would also have a characteristic chemical shift. The remaining four carbon signals would correspond to the C-H groups of the aromatic rings. The precise chemical shifts would be influenced by the electron-withdrawing nature of both the nitro groups and the triazene moiety.
A definitive structural assignment would require two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) to establish proton-proton connectivities within the aromatic spin systems, and HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) to correlate the proton signals with their directly attached carbon atoms. HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for confirming the long-range connectivities, for instance, between the aromatic protons and the carbon atoms of the triazene bridge.
Vibrational Spectroscopy: Infrared (IR) and Raman Techniques for Functional Group Identification
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule. While specific experimental IR and Raman spectra for this compound are not available in the surveyed literature, the expected characteristic vibrational modes can be predicted based on its molecular structure.
Expected IR and Raman Spectral Features:
The vibrational spectrum of this compound would be dominated by contributions from the triazene core and the 3-nitrophenyl substituents.
N-H Vibrations: A key feature in the IR spectrum would be the N-H stretching vibration of the triazene bridge, typically appearing as a broad band in the region of 3200-3400 cm⁻¹. The broadening is often a result of intermolecular hydrogen bonding.
Nitro Group Vibrations: The two nitro groups would give rise to strong and characteristic absorption bands. The asymmetric stretching vibration (ν_as(NO₂)) is expected in the range of 1500-1560 cm⁻¹, while the symmetric stretching vibration (ν_s(NO₂)) would appear between 1300-1370 cm⁻¹.
Triazene Core Vibrations: The N=N stretching vibration of the triazene unit is expected to be observed in the 1400-1450 cm⁻¹ region. The C-N stretching vibrations would likely be coupled with other modes and appear in the fingerprint region.
Aromatic Ring Vibrations: The C=C stretching vibrations of the phenyl rings would produce a series of bands in the 1450-1600 cm⁻¹ region. The C-H stretching vibrations of the aromatic rings are expected above 3000 cm⁻¹. Out-of-plane C-H bending vibrations would appear in the 675-900 cm⁻¹ range, and their specific positions can be indicative of the substitution pattern on the benzene (B151609) ring.
Raman spectroscopy would be a complementary technique. Due to the molecule's symmetry, some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice-versa. For instance, the symmetric stretching of the nitro group and the N=N stretching of the triazene core are often more intense in the Raman spectrum.
Mass Spectrometry for Molecular Formula and Fragmentation Pattern Determination
Mass spectrometry is a crucial analytical technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. Although specific experimental mass spectra for this compound are not documented in the readily available literature, its expected mass spectrometric behavior can be predicted.
The molecular formula of this compound is C₁₂H₉N₅O₄, which corresponds to a theoretical monoisotopic mass of approximately 287.0655 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at an m/z value corresponding to this mass.
Expected Fragmentation Pattern:
The fragmentation of diaryltriazenes is often characterized by the cleavage of the bonds within the triazene bridge. Key expected fragmentation pathways for this compound would likely include:
Formation of Aryldiazonium Ions: A common fragmentation route for diaryltriazenes is the cleavage of the N-N single bond, leading to the formation of an aryldiazonium cation ([Ar-N₂]⁺). For this compound, this would result in a prominent peak at m/z 150, corresponding to the 3-nitrophenyldiazonium ion.
Formation of Aryl Cations: The aryldiazonium ion can further lose a molecule of dinitrogen (N₂) to form an aryl cation ([Ar]⁺). In this case, a peak at m/z 122, corresponding to the 3-nitrophenyl cation, would be expected.
Loss of the Nitro Group: Fragmentation involving the loss of the nitro group (NO₂) from the molecular ion or from fragment ions is also a plausible pathway. This would result in peaks corresponding to the loss of 46 mass units.
Other Fragmentations: Other potential fragmentations could involve the loss of NO or O from the nitro groups, and cleavage of the aromatic ring itself, although these are typically less prominent.
The relative intensities of these fragment ions would provide valuable information for confirming the structure of the molecule. High-resolution mass spectrometry (HRMS) would be essential for unequivocally determining the elemental composition of the molecular ion and its fragments, thereby confirming the molecular formula.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing compounds with conjugated π-systems. This compound, with its extended conjugation across the two 3-nitrophenyl rings and the triazene bridge, is expected to exhibit characteristic absorption bands in the UV-Vis region.
While the specific experimental UV-Vis spectrum for this compound is not detailed in the available literature, the general electronic absorption properties of diaryltriazenes and nitrophenyl-containing compounds allow for a prediction of its spectral features.
Expected UV-Vis Spectral Features:
The UV-Vis spectrum of this compound is anticipated to display two main absorption bands:
π → π* Transitions: A high-intensity absorption band, likely in the ultraviolet region (around 250-300 nm), can be attributed to π → π* transitions within the aromatic rings. The presence of the nitro groups and the triazene moiety, which are both auxochromes and part of the conjugated system, would influence the exact position and intensity of this band.
n → π* Transitions: A lower-intensity absorption band at a longer wavelength, potentially extending into the visible region (around 350-450 nm), is expected. This band is likely due to n → π* transitions involving the non-bonding electrons of the nitrogen atoms in the triazene bridge and the oxygen atoms of the nitro groups. The position of this band is sensitive to the solvent polarity.
Chemical Reactivity and Transformation Mechanisms of Nitrophenyl Triazenes
Acid-Catalyzed Decomposition and the Generation of Reactive Intermediates
The decomposition of 1,3-diaryl triazenes is readily initiated under acidic conditions, leading to the formation of various reactive intermediates. The process typically begins with the protonation of the triazene (B1217601) moiety, which weakens the nitrogen-nitrogen bonds and facilitates fragmentation.
Studies on analogous 1-aryl-3-acyl-3-methyltriazenes in aqueous sulfuric acid show that decomposition is acid-catalyzed. rsc.org The mechanism involves a pre-equilibrium protonation, which can occur at the N1 atom of the triazene or another basic site, like an amide oxygen if present. rsc.org This initial protonation is followed by the cleavage of either the N2–N3 or N3–C bond. rsc.org For 1,3-diaryl triazenes, acid-catalyzed decomposition primarily leads to cleavage of the N-N bonds, generating an aryldiazonium salt and an aniline (B41778) derivative.
In the case of (1E)-1,3-bis(3-nitrophenyl)triaz-1-ene, acid-catalyzed decomposition would yield a 3-nitrophenyldiazonium ion and 3-nitroaniline (B104315). The diazonium ion is a highly valuable reactive intermediate in organic synthesis, capable of participating in a wide range of subsequent reactions.
Furthermore, specifically designed triazenes can serve as precursors for other highly reactive intermediates. For instance, o-triazenylarylboronic acids have been shown to generate arynes when treated with a Brønsted acid. jst.go.jp This reaction proceeds through the formation of a diazonium intermediate, which then undergoes decomposition to produce the aryne. jst.go.jp The decomposition of dialkyl triazenes in the presence of boron trihalides has also been utilized to synthesize aryl halides. digitellinc.com
Table 1: Reactive Intermediates from Acid-Promoted Triazene Decomposition
| Precursor Type | Acidic Activator | Reactive Intermediate | Primary Products | Source(s) |
|---|---|---|---|---|
| 1,3-Diaryl Triazene | Protic Acid (e.g., H₂SO₄) | Aryldiazonium Ion | Aryldiazonium Salt, Aniline | rsc.org |
| o-Triazenylarylboronic Acid | Brønsted Acid (e.g., (±)-CSA) | Aryne | Cycloadducts | jst.go.jp |
| Aryl Triazene Derivative | Protic Acid | Diazocarbonyl | Ethyl Diazoacetate | researchgate.net |
| Dialkyl Triazene | Boron Trihalide | Not specified | Aryl Halides | digitellinc.com |
Proton-Promoted and General Acid/Base Catalysis in Triazene Transformations
Proton-promoted and general acid/base catalysis are fundamental to many transformations involving triazenes. In these reactions, the catalyst facilitates the transfer of a proton in the rate-determining step, thereby lowering the energy of the transition state. nih.gov
The acid-catalyzed hydrolysis of 1-aryl-3-acyl-3-methyltriazenes serves as a well-documented example of proton-promoted catalysis. rsc.org The reaction mechanism involves a pre-equilibrium protonation of the substrate. rsc.orgcapes.gov.br Depending on the structure and reaction conditions, protonation can occur at different basic centers, such as the N1 atom of the triazene chain or the carbonyl oxygen of an acyl group. rsc.org This protonation makes the molecule more susceptible to nucleophilic attack by water or facilitates unimolecular cleavage of the N-N bond. rsc.org The reaction rate often shows a direct dependence on the acidity of the medium. rsc.orgcapes.gov.br
Similarly, base-catalyzed hydrolysis of certain triazenes has been observed, leading to the formation of novel triazene and triazoline structures. acs.org General base catalysis would involve the abstraction of a proton to increase the nucleophilicity of a reacting species or to facilitate a cleavage step. For this compound, the imino proton (N-H) is acidic and can be removed by a base, which would be a key step in certain derivatization or rearrangement reactions.
Regioselective Functionalization and Substituent Effects on Reactivity
The two nitro groups on the phenyl rings of this compound exert a profound influence on its reactivity and the regioselectivity of its reactions. The nitro group is a powerful electron-withdrawing group, acting through both inductive and resonance effects. researchgate.netlibretexts.org
These substituent effects impact the molecule in several ways:
Aromatic Ring Reactivity : The nitro groups strongly deactivate the benzene (B151609) rings towards electrophilic aromatic substitution. libretexts.org Any electrophilic attack would be directed to the meta position relative to the nitro group (i.e., ortho or para to the triazene substituent).
Triazene Acidity : The electron-withdrawing nature of the nitro groups increases the acidity of the N-H proton of the triazene bridge, making it more easily removed by a base.
Triazene Stability : The substituents affect the electron distribution across the N=N-N linkage. Electron-withdrawing groups can influence the stability of the triazene and its susceptibility to cleavage. Research on substituted nitrobenzenes shows that the nitro group's electron-accepting ability is enhanced when paired with an electron-donating group, which can decrease the aromatic character of the ring. researchgate.net
In functionalization reactions, the regioselectivity is dictated by these electronic properties. For example, in C-H functionalization reactions directed by the triazene group (see section 4.5), the electronic nature of the arene is critical. While electron-rich arenes are generally more reactive, reactions on electron-deficient arenes, such as those containing nitro groups, can also proceed, albeit sometimes requiring more forcing conditions. pkusz.edu.cn
Table 2: Influence of the Nitro Substituent on Reactivity
| Property Affected | Effect of Nitro Group | Mechanism of Influence | Consequence | Source(s) |
|---|---|---|---|---|
| Electrophilic Aromatic Substitution | Strong deactivation, Meta-directing | Inductive and resonance electron withdrawal | Reduced reactivity of phenyl rings towards electrophiles | libretexts.org |
| N-H Acidity | Increased acidity | Inductive withdrawal stabilizes the conjugate base (triazenide anion) | Easier deprotonation | researchgate.net |
| π-Electron Delocalization | Decreased aromatic character | Resonance interaction with electron-donating groups | Affects overall molecular stability and reactivity | researchgate.net |
| C-H Functionalization | Reduced reactivity (generally) | Deactivation of the aromatic ring | May require higher temperatures or more active catalysts | pkusz.edu.cn |
Stereochemical Dynamics: Cis-Trans Isomerization and Prototropic Rearrangements
The triazene functional group allows for distinct stereochemical and tautomeric dynamics. The central N=N bond in this compound is in the trans or E configuration, which is generally the more stable form.
Cis-Trans Isomerization : A key transformation for many triazenes is the photoinduced E/Z (trans/cis) isomerization around the N=N double bond. nih.govnih.gov Irradiation with UV light can convert the stable trans-isomer into the cis-isomer. nih.govcore.ac.uk This isomerization can have significant chemical consequences. For certain 1-aryl-3,3-dialkyl triazenes, the cis-isomer is more basic than the trans-isomer. nih.gov This increased basicity allows for protonation under neutral or physiological pH, which in turn facilitates the cleavage of the triazene and the release of a reactive aryldiazonium ion. nih.govnih.gov This photo-controlled activation provides a method for triggering chemical reactivity with spatial and temporal precision.
Prototropic Rearrangements : 1,3-Disubstituted triazenes, such as this compound, can exist in a tautomeric equilibrium. The proton on the central nitrogen atom can migrate to one of the terminal nitrogen atoms. For a symmetrically substituted triazene like the title compound, this results in two chemically identical structures. However, for unsymmetrically substituted 1,3-diaryl triazenes, this prototropic tautomerism results in two distinct isomers. The position of this equilibrium is influenced by the electronic nature of the substituents on the aryl rings and the solvent. researchgate.net While related nitrogen heterocycles like 1,2,3-triazoles exhibit well-studied annular prototropic tautomerism, the analogous process in open-chain triazenes is also a key aspect of their fundamental chemical nature. researchgate.net
Directed C-H Functionalization Mediated by Triazene Moieties
A significant modern application of the triazene functional group is its use as a versatile, removable directing group in transition-metal-catalyzed C-H functionalization reactions. pkusz.edu.cnnih.gov This strategy allows for the regioselective formation of new bonds at positions ortho to the triazene group.
The triazene group coordinates to the metal center (e.g., Rhodium, Iridium, Palladium), positioning the catalyst to activate a nearby C-H bond on the aromatic ring. pkusz.edu.cnacs.org This has been successfully applied in a range of transformations:
Oxidative Olefination : Rh(III)-catalyzed oxidative coupling of triazene-substituted arenes with alkenes (a direct Heck-type reaction) yields ortho-olefinated products. pkusz.edu.cn
Hydroacylation : Aryltriazenes can direct Rh(I)-catalyzed intermolecular hydroacylation reactions with alkynes. nih.gov
Borylation : Iridium-catalyzed ortho,ortho'-diborylation of aromatic triazenes can be achieved in high yields. acs.org
A key advantage of the triazene directing group is its synthetic versatility post-functionalization. It can be easily removed or converted into other useful functionalities. For example, acidic treatment can cleave the triazene to reveal an amine or generate a diazonium salt for further Sandmeyer-type reactions, effectively making the C-H functionalization "traceless." pkusz.edu.cnnih.gov This dual role as both a directing group and a synthetic linchpin makes it a powerful tool for constructing complex, multi-substituted aromatic compounds. nih.govcetjournal.itaidic.it
Nucleophilic Attack and Cleavage Reactions
The triazene moiety and the associated aromatic rings are subject to nucleophilic attack and cleavage under various conditions. The electron-deficient nature of the system, enhanced by the nitro groups, makes it susceptible to such reactions.
Nucleophilic Attack : Nucleophiles can attack several sites in triazene-containing systems. In related 1,2,3-triazine (B1214393) heterocycles, the site of nucleophilic addition (e.g., at C4 or C6) can be controlled depending on the nature of the nucleophile (C-, N-, H-, O-, S-nucleophiles). nih.gov For open-chain triazenes, nucleophilic attack can lead to substitution or cleavage. For example, the synthesis of various compounds can be achieved by the substitution of triazene groups with nucleophiles like fluorides, chlorides, azides, and hydroxides. researchgate.net
Cleavage Reactions : Cleavage of the triazene linkage is a characteristic reaction. As discussed previously, acid-catalyzed cleavage is common, proceeding via protonation and fragmentation to yield diazonium salts and anilines. rsc.orgcapes.gov.br This cleavage can also be initiated by other means:
Photolytic Cleavage : High-energy UV irradiation can induce homolytic cleavage of the N-N bonds, leading to radical intermediates, a pathway distinct from the heterolytic cleavage often seen after photoisomerization. nih.govresearchgate.net
Cyclative Cleavage : In specifically designed precursors, the cleavage of the triazene can be coupled with an intramolecular cyclization. This has been used to synthesize novel heterocyclic systems, such as pyrazolo[3,4-d] pkusz.edu.cnnih.govnih.gov-3H-triazines from pyrazolyltriazene precursors. beilstein-journals.org The triazene acts as a protected diazonium group, which is cleaved and immediately trapped intramolecularly. beilstein-journals.org
The cleavage of the triazene can be a deliberate step in a synthetic sequence, for example, in its role as a traceless linker in DNA-directed synthesis or as a protecting group for anilines. beilstein-journals.orgresearchgate.net
Theoretical and Computational Investigations of 1e 1,3 Bis 3 Nitrophenyl Triaz 1 Ene Analogs
Density Functional Theory (DFT) Studies on Molecular Conformation and Electronic Properties
Density Functional Theory (DFT) has become a primary computational method for investigating the molecular and electronic structures of triazene (B1217601) compounds. These studies reveal that diaryltriazenes, including (1E)-1,3-bis(3-nitrophenyl)triaz-1-ene, typically adopt a planar or near-planar conformation. The defining feature is the trans configuration about the central N=N double bond, which is energetically favored. nih.govnih.gov
The bond lengths within the triazene moiety are particularly revealing. For instance, in 1-(3,5-dichlorophenyl)-3-(2-methoxyphenyl)triaz-1-ene, the N1-N2 and N2-N3 bond distances were found to be 1.323(3) Å and 1.256(3) Å, respectively, indicating distinct single and double bond character. nih.gov Similarly, in 3-(2-ethoxyphenyl)-1-(3-nitrophenyl)triaz-1-ene, the N1–N2 and N2–N3 bond distances are 1.3295 (13) Å and 1.2550 (14) Å. nih.gov This suggests that the resonance structure Ar-NH-N=N-Ar' is a more accurate representation than a fully delocalized Ar-N=N=N-Ar' system.
The electronic properties are significantly influenced by the substituents on the aryl rings. The presence of electron-withdrawing nitro groups, as in this compound, has a profound effect. DFT calculations on nitrodienes, which are analogous in their inclusion of nitro groups, show that these groups lower the energies of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.commdpi.com For (1E,3E)-1,4-dinitro-1,3-butadiene, the HOMO and LUMO energies were calculated to be -8.31 eV and -3.91 eV, respectively, resulting in a HOMO-LUMO energy gap of 4.40 eV. mdpi.commdpi.com This gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. mdpi.com
Table 1: Selected DFT-Calculated Geometrical Parameters for Triazene Analogs Data presented is for analogous compounds as detailed in the cited sources.
| Compound | N1-N2 Bond Length (Å) | N2=N3 Bond Length (Å) | Dihedral Angle between Phenyl Rings (°) | Reference |
|---|---|---|---|---|
| 3-(2-Ethoxyphenyl)-1-(3-nitrophenyl)triaz-1-ene | 1.3295(13) | 1.2550(14) | - | nih.gov |
| 1-(3,5-Dichlorophenyl)-3-(2-methoxyphenyl)triaz-1-ene | 1.323(3) | 1.256(3) | 3.47(2) | nih.gov |
| 1,3-Bis(4-nitrophenyl)triazene | - | - | 5.7(1) | researchgate.net |
Natural Bond Orbital (NBO) Analysis for Electron Delocalization and Intermolecular Interactions
Natural Bond Orbital (NBO) analysis is a computational technique used to study charge delocalization, hyperconjugative interactions, and the nature of intermolecular forces. For triazene derivatives, NBO analysis confirms the significant electron delocalization from the nitrogen lone pairs into the π-system of the aromatic rings. researchgate.net
The analysis of donor-acceptor interactions within the molecule reveals the stabilization energy associated with electron delocalization. In compounds like (E)-3-(3-(4-nitrophenyl)triaz-1-en-1-yl)-1H-pyrazole-4-carbonitrile, NBO calculations quantify the stability arising from these hyperconjugative interactions. researchgate.net For this compound, similar analyses would show strong interactions between the nitrogen p-orbitals of the triazene bridge and the π* orbitals of the nitrophenyl groups. This delocalization is responsible for the planarity of the molecule and influences its electronic spectrum. researchgate.net
NBO analysis also helps in understanding intermolecular interactions that govern the crystal packing. In the solid state, triazene analogs are often linked by a network of hydrogen bonds and other weak interactions. For example, in 1,3-bis(4-nitrophenyl)triazene, intermolecular N—H⋯O hydrogen bonds connect molecules into helical chains. researchgate.net These chains are further linked by C—H⋯O interactions to form sheets. researchgate.net In a different analog, (E)-1,3-dimethyl-2-[3-(3-nitrophenyl)triaz-2-en-1-ylidene]-2,3-dihydro-1H-imidazole, the crystal structure is stabilized by C-H···O and C-H···N hydrogen bonds, as well as π-π stacking interactions between the imidazole (B134444) and benzene (B151609) rings, with a centroid-centroid distance of 3.5243 (5) Å. researchgate.netnih.gov Such interactions are crucial in determining the solid-state architecture and properties of these materials.
Prediction and Interpretation of Spectroscopic Data through Computational Methods
Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are highly effective for predicting and interpreting the spectroscopic properties of molecules, including their infrared (IR) and UV-Visible (UV-Vis) spectra. sapub.org
For UV-Vis spectra, TD-DFT calculations can predict the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. scirp.org These calculations typically show that the main absorption bands in the UV-Vis spectra of diaryltriazenes arise from π→π* electronic transitions involving the delocalized system of the triazene bridge and the aromatic rings. scirp.org In a study on 1-aryltriazenes, the calculated λmax values were found to correspond to the electronic transition from the HOMO to the LUMO. scirp.org For a nitronitron compound, TD-DFT calculations predicted an intense electronic transition at 419 nm, which showed excellent agreement with the experimental value of 430 nm, and this transition was assigned as HOMO→LUMO. sapub.org For this compound, the presence of two nitro-substituted rings is expected to cause a red-shift (shift to longer wavelengths) in the absorption maxima compared to unsubstituted diaryltriazenes.
In the realm of vibrational spectroscopy, DFT calculations can predict the IR frequencies and intensities with a good degree of accuracy. These calculated spectra serve as a valuable tool for assigning the vibrational modes observed in experimental IR spectra. For aromatic nitro compounds, characteristic strong asymmetric and symmetric stretching vibrations for the NO2 group are typically observed. sapub.org DFT calculations for a nitronitron compound showed these vibrations at 1562 cm⁻¹ and 1344 cm⁻¹, respectively, which corresponded well with the experimental IR bands at 1570 cm⁻¹ and 1333 cm⁻¹. sapub.org For this compound, similar calculations would allow for precise assignment of the N=N and N-N stretching modes of the triazene core, as well as the vibrations associated with the substituted phenyl rings.
Table 2: Comparison of Experimental and TD-DFT Calculated Spectroscopic Data for an Analogous Nitro-Aromatic Compound Data for 1,4-diphenyl-3-(p-nitrophenylamino)-1,2,4-triazolium hydroxide (B78521) inner salt (Nitronitron). sapub.org
| Spectroscopic Data | Method | Value | Assignment |
|---|---|---|---|
| UV-Vis (λmax) | Experimental (in Chloroform) | 430 nm | HOMO → LUMO (π→π*) |
| TD-DFT/B3LYP/6-311G(d,p) | 419 nm | ||
| FT-IR (NO₂ asym. stretch) | Experimental | 1570 cm⁻¹ | NO₂ Asymmetric Stretch |
| DFT/B3LYP/6-311G(d,p) | 1562 cm⁻¹ | ||
| FT-IR (NO₂ sym. stretch) | Experimental | 1333 cm⁻¹ | NO₂ Symmetric Stretch |
| DFT/B3LYP/6-311G(d,p) | 1344 cm⁻¹ |
Elucidation of Reaction Mechanisms and Transition States
Computational chemistry is instrumental in elucidating the detailed pathways of chemical reactions, including the identification of intermediates and transition states (TS). youtube.com For diaryltriazenes, this includes their synthesis, typically via the coupling of a diazonium salt with an amine, and their decomposition reactions. nih.gov
The synthesis of this compound would proceed through the reaction of 3-nitroaniline (B104315) with a diazotizing agent (like sodium nitrite (B80452) in acidic solution) to form the 3-nitrophenyldiazonium salt, which then couples with another molecule of 3-nitroaniline. nih.govnih.gov DFT calculations can model this entire reaction pathway, determining the activation energies for each step and confirming the structure of the transition states.
Finding a transition state computationally can be a challenging task, but methods like quadratic synchronous transit (QST2) or nudged elastic band (NEB) are commonly employed. joaquinbarroso.comscm.com Once a potential TS structure is located, a frequency calculation must be performed. A true transition state is a first-order saddle point on the potential energy surface and is characterized by having exactly one imaginary frequency. joaquinbarroso.com This imaginary frequency corresponds to the vibrational mode of the atoms along the reaction coordinate, for example, the formation of the N-N bond during the coupling reaction. Computational models have been developed to predict the reactivity of related nitrogen-containing compounds by calculating the activation energies (ΔE‡) of their reactions. nih.gov
Conformational Stability and Isomeric Energy Landscapes
The (1E) designation in the compound's name refers to the entgegen (opposite) or trans configuration about the N=N double bond. Computational studies consistently show that this trans isomer is significantly more stable than the corresponding cis (zusammen or Z) isomer for most diaryltriazenes. nih.govnih.gov The planarity of the trans isomer allows for more effective π-electron delocalization, which contributes to its greater stability.
The energy landscape of a molecule describes the relative energies of its different possible conformations and isomers. nih.gov For this compound, in addition to E/Z isomerism, one can consider rotational isomers (rotamers) arising from the rotation around the N-C bonds connecting the triazene unit to the phenyl rings. DFT calculations can map out this potential energy surface by systematically changing the relevant dihedral angles and calculating the energy at each point.
A study on the cyclic isomers of diazirine (c-CH2N2) using high-level coupled-cluster theory [CCSD(T)] extrapolated to the complete basis set (CBS) limit determined the relative energies of different isomers with high accuracy. nih.gov For example, 1,3H-diazirine was found to be 20.1 kcal/mol higher in energy than the most stable 3,3H-diazirine isomer. nih.gov Similar high-level calculations for this compound would provide a definitive energy difference between the E and Z isomers and quantify the rotational barriers between different conformers. Studies on related nitrodienes have also used DFT to confirm the most stable geometric isomers. mdpi.com
Applications in Advanced Chemical Synthesis and Materials Science Non Biological Focus
Strategic Use as Versatile Building Blocks in Organic Synthesis
Diaryltriazenes, including (1E)-1,3-bis(3-nitrophenyl)triaz-1-ene, are highly versatile building blocks in organic synthesis. Their utility stems from the stable yet reactive nature of the triazene (B1217601) linkage. These compounds are typically synthesized through the coupling of an aryl diazonium salt with a primary or secondary aromatic amine. For instance, a general method involves reacting the diazonium salt of an aniline (B41778) with another substituted aniline in a buffered aqueous solution at low temperatures. researchgate.net
The true versatility of diaryltriazenes lies in their ability to act as precursors for other functionalities. They can generate reactive diazonium intermediates in situ under specific conditions, a property that makes them valuable synthons. researchgate.net This reactivity allows them to participate in a variety of transformations, serving as a stable source for otherwise unstable diazonium species, thereby facilitating reactions such as Sandmeyer-type substitutions or azo coupling without the need to handle isolated diazonium salts. The presence of the two nitrophenyl groups in this compound modifies the electronic properties and reactivity of the triazene core, influencing its application as a building block for more complex, functional molecules. A series of 1,3-diaryltriazenes have been synthesized for various applications, underscoring their importance as foundational structures in medicinal and materials chemistry. nih.gov
Role as Protecting Groups in Multi-Step Organic Syntheses
The triazene functional group is an effective protecting group for amines, particularly secondary amines. nih.gov In molecules containing multiple amine functionalities, such as polyamines or aminoglycosides, a secondary amine can be selectively protected by converting it into a trisubstituted triazene. nih.gov This is typically achieved by reacting the amine with an aryldiazonium salt, such as benzenediazonium (B1195382) tetrafluoroborate (B81430). nih.gov
The triazene group demonstrates stability across a range of reaction conditions, including those involving oxidation and reduction, making it orthogonal to many other common protecting groups. nih.gov Deprotection is efficiently accomplished under acidic conditions, commonly with brief treatment using trifluoroacetic acid (TFA), which cleaves the triazene to regenerate the secondary amine in high yield. nih.gov This strategy has been successfully applied in the complex chemical modifications of aminoglycoside antibiotics, where selective protection is crucial. nih.gov
| Process | Reagents & Conditions | Function | Reference |
|---|---|---|---|
| Protection | Benzenediazonium tetrafluoroborate (C₆H₅N₂BF₄), buffered solution | Selectively protects secondary amines in the presence of primary amines. | nih.gov |
| Deprotection | Trifluoroacetic acid (TFA) in CH₂Cl₂/EtOH, room temperature | Efficiently removes the triazene group to restore the secondary amine. | nih.gov |
| Stability | Tolerant to various oxidizing and reducing conditions | Provides orthogonal protection in multi-step synthesis. | nih.gov |
Development and Application as Ligands in Transition Metal Complex Chemistry
The diazoamino (-N=N-N-) group in 1,3-diaryltriazenes contains multiple nitrogen atoms with lone pairs of electrons, making it an effective chelating ligand for transition metals. The ability of triazenes to coordinate with metal ions has been linked to some of their biological activities, such as their antibacterial properties, where they may chelate metal ions essential for microbial cell wall synthesis. researchgate.net
In synthetic chemistry, this coordinating ability is harnessed to create novel metal complexes with potential catalytic or material applications. Aryl triazenes have been studied for over a century for their interesting coordination chemistry. Numerous transition metal triazenide compounds have been prepared and characterized. The specific substituents on the aryl rings, such as the nitro groups in this compound, significantly influence the electronic properties of the ligand and, consequently, the stability and reactivity of the resulting metal complex. The development of triazene-based ligands is an active area of research, with applications in modifying the structure and activity of pharmacologically active compounds and in catalysis. researchgate.net
Integration into Photo-Switchable Materials and Molecular Devices
Diaryltriazenes can function as molecular photoswitches due to the potential for photoisomerization around the central N=N double bond. This concept is analogous to the well-known E/Z (trans/cis) isomerization of azobenzenes. Recent research has shown that triazene derivatives can be isomerized using UV light (e.g., 365 nm). nih.gov This photoisomerization alters the molecule's geometry and electronic properties. nih.gov
This change can be harnessed to trigger subsequent chemical events. For example, the photoisomerized form of a triazene can be more basic, leading to protonation and subsequent cleavage to release a highly reactive aryl diazonium ion in a controlled, light-activated manner. nih.gov This property makes triazenes like this compound attractive candidates for integration into photo-responsive materials, smart polymers, and molecular devices where an external light stimulus can be used to induce a specific chemical reaction or physical change.
Function as Linkers in Solid-Phase Organic Synthesis
Solid-phase organic synthesis (SPOS) is a cornerstone of modern combinatorial chemistry and drug discovery, relying on cleavable linkers to attach molecules to a solid support during synthesis. A variety of linker types, such as "safety-catch" sulfonamide and phenylhydrazide linkers, have been developed that are stable during synthesis but can be cleaved under specific conditions to release the final product. mdpi.comnih.govmdpi.com
While the triazene moiety possesses acid-lability that is useful in protecting group strategies, its application as a primary, cleavable linker for anchoring substrates to a solid phase is not a widely documented or common strategy in the reviewed scientific literature. The development of linkers for SPOS is a mature field with many established options nih.gov; however, the specific use of a 1,3-diaryltriazene as the central linking and cleavage point for solid-phase synthesis appears to be a less explored area.
Design of Chemical Sensors for Trace Detection (e.g., Metal Ions)
The combination of a chromophoric unit and a recognition site within a single molecule is the basis for a colorimetric chemical sensor. Diaryltriazenes bearing nitrophenyl groups, such as this compound, are well-suited for this application. The nitrophenyl group acts as a powerful chromophore, while the triazene bridge can serve as a binding site for analytes.
A notable example is 6-[(2E)-3-(4-Nitrophenyl)triaz-2-en-1-yl]-9H-purine (PNTP), a molecule that combines a nitrophenyltriazene unit with a purine (B94841) recognition site. researchgate.net This compound functions as a colorimetric sensor for various anions, exhibiting distinct and visible color changes upon binding. researchgate.net The interaction with the analyte perturbs the electronic structure of the molecule, leading to a shift in its UV-visible absorption spectrum. researchgate.net Similarly, other systems using a p-nitro azobenzene (B91143) unit have shown selectivity for metal ions like Cr³⁺ and Hg²⁺. nih.gov The electron-withdrawing nature of the nitro groups in this compound enhances the acidity of the N-H proton and modulates the electron density of the donor nitrogens, making it a promising scaffold for the design of new colorimetric sensors for both anions and metal ions.
| Sensor Compound | Target Analyte | Observed Response | Reference |
|---|---|---|---|
| p-Nitrophenyltriazenyl Purine (PNTP) | Anions (PF₆⁻, HSO₄⁻, ClO₄⁻, BF₄⁻) | Visible color change; changes in UV-vis absorbance at 398 and 575 nm. | researchgate.net |
| p-Nitro Azobenzene Diaza-18-crown-6 | Cr³⁺ (in MeCN) | Color change from pink to colorless. | nih.gov |
| p-Nitro Azobenzene Diaza-18-crown-6 | Hg²⁺ (in DMSO) | Color change from purple to light yellow. | nih.gov |
Future Research Directions and Unexplored Avenues in Nitrophenyl Triazene Chemistry
Development of Highly Stereoselective and Enantioselective Synthetic Routes
The synthesis of triazenes typically involves the coupling of a diazonium salt with a primary or secondary amine. wikipedia.org For symmetrical triazenes like (1E)-1,3-bis(3-nitrophenyl)triaz-1-ene, this can be achieved through the partial diazotization of 3-nitroaniline (B104315), followed by coupling with the remaining amine. wikipedia.org However, a significant area for future development lies in achieving high stereoselectivity and enantioselectivity, particularly for unsymmetrical triazenes.
Future research could focus on:
Chiral Catalysts: The development of chiral catalysts for the asymmetric synthesis of triazenes is a promising avenue. While not directly applicable to the symmetrical target compound, the principles could be established using related unsymmetrical nitrophenyl triazenes. This could involve chiral phase-transfer catalysts or metal complexes that can control the orientation of the reactants during the coupling reaction.
Traceless Petasis Reactions: Exploring catalytic traceless Petasis-type reactions could offer a novel approach to enantioselective allene (B1206475) synthesis, where a chiral triazene (B1217601) intermediate is formed and subsequently decomposes. nih.gov Adapting such methodologies to nitrophenyl triazenes could lead to new synthetic pathways.
Diastereoselective Synthesis of Precursors: For more complex triazene structures, controlling the diastereoselectivity during the synthesis of substituted aniline (B41778) precursors will be crucial. rsc.org This would allow for the creation of triazenes with well-defined three-dimensional structures.
A key challenge will be the development of catalytic systems that are tolerant of the nitro functional groups, which can be sensitive to certain reaction conditions.
| Catalyst Type | Potential Application | Key Challenge |
| Chiral Phase-Transfer Catalysts | Enantioselective synthesis of unsymmetrical nitrophenyl triazenes | Catalyst stability and efficiency |
| Chiral Metal Complexes | Asymmetric C-N bond formation | Tolerance of nitro groups |
| Chiral Brønsted Acids/Bases | Control of tautomerization and subsequent reactions | Selectivity in the presence of multiple basic sites |
Exploration of Novel Reactivity Patterns and Unconventional Transformations
The reactivity of triazenes is often dominated by their decomposition into diazonium salts and amines, which serves as a valuable tool in organic synthesis. wikipedia.orgnumberanalytics.com However, the unique electronic properties conferred by the two 3-nitrophenyl groups in this compound suggest that novel reactivity patterns may be accessible.
Future research directions include:
Controlled Decomposition: Investigating methods for the controlled, site-selective decomposition of the triazene to generate specific reactive intermediates. The influence of the nitro groups on the stability and reactivity of the resulting diazonium species warrants detailed study.
Unconventional Cyclization Reactions: Exploring the participation of the triazene and nitro functionalities in novel cyclization reactions to form complex heterocyclic systems. For instance, intramolecular reactions involving a nitro group and the triazene bridge could lead to new fused ring systems. There are instances of unexpected reductions of nitro groups during reactions of related nitrophenyl-1,2,4-triazines. researchgate.net
Photocatalysis: The nitroaromatic moieties suggest that the compound could be active in photocatalytic processes. Future work could explore its use as a photocatalyst or its participation in visible-light-mediated reactions for the synthesis of other valuable organic molecules. acs.org
A significant opportunity lies in harnessing the interplay between the two nitro groups and the triazene linkage to achieve transformations not possible with simpler triazenes.
Advanced Spectroscopic Techniques for Real-Time Mechanistic Insights
A deeper understanding of the reaction mechanisms involving this compound is crucial for developing new synthetic methods and applications. Advanced spectroscopic techniques can provide real-time insights into transient intermediates and reaction kinetics.
Potential avenues for investigation:
In-situ NMR and IR Spectroscopy: Utilizing in-situ NMR and IR spectroscopy to monitor the formation and decomposition of the triazene in real-time. This could help elucidate the role of reaction parameters such as temperature, solvent, and catalysts. Techniques like 2D Exchange Spectroscopy (2D EXSY) could be employed to study dynamic processes. chim.it
Time-Resolved Spectroscopy: Employing time-resolved absorption and emission spectroscopy to study the photophysical properties and excited-state dynamics of the molecule, which is particularly relevant given the presence of the chromophoric nitrophenyl groups.
Mass Spectrometry Techniques: Using advanced mass spectrometry techniques, such as electrospray ionization (ESI-MS) and atmospheric pressure chemical ionization (APCI-MS), to identify and characterize reaction intermediates and products. nih.gov
These studies would provide a detailed picture of the reaction pathways and help in optimizing reaction conditions for desired outcomes.
Integration into Complex Supramolecular Architectures and Advanced Materials (non-biological)
The planar structure and the presence of potential hydrogen bond acceptors (nitro groups and triazene nitrogens) make this compound an interesting building block for supramolecular chemistry and materials science.
Future research could explore:
Crystal Engineering: Studying the solid-state packing and intermolecular interactions of the compound and its derivatives to design new crystalline materials with specific properties. The formation of hydrogen-bonded ribbons and networks is a common feature in related triazine structures. chim.it
Coordination Polymers and Metal-Organic Frameworks (MOFs): Investigating the coordination of the triazene nitrogen atoms with metal ions to form coordination polymers or MOFs. nih.gov The nitro groups could also participate in secondary interactions within the framework.
Liquid Crystals and Organic Conductors: Exploring the potential of derivatives of this compound to form liquid crystalline phases or to act as components in organic conductive materials, leveraging the π-conjugated system.
The ability to tune the electronic and steric properties by modifying the phenyl rings offers a pathway to a wide range of functional materials.
| Material Type | Potential Application | Key Structural Feature |
| Crystalline Materials | Nonlinear optics, pigments | Defined packing and intermolecular interactions |
| Coordination Polymers/MOFs | Gas storage, catalysis | Metal-ligand coordination |
| Liquid Crystals | Displays, sensors | Anisotropic molecular shape |
Computational Design and Predictive Modeling for Targeted Chemical Functions
Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, guiding experimental efforts. For this compound, computational studies can provide valuable insights.
Areas for future computational work include:
DFT Calculations: Using Density Functional Theory (DFT) to model the electronic structure, molecular orbitals (HOMO-LUMO gap), and reactivity indices of the molecule. mdpi.com This can help in understanding its stability and predicting its behavior in different chemical environments.
Reaction Pathway Modeling: Simulating potential reaction pathways to identify transition states and calculate activation energies, thereby predicting the feasibility of novel transformations.
QSAR Modeling: For series of related nitrophenyl triazenes, developing Quantitative Structure-Activity Relationship (QSAR) models could predict their properties and activities, aiding in the design of new compounds with desired functions. nih.gov
The synergy between computational predictions and experimental validation will be key to unlocking the full potential of this class of compounds.
Sustainable and Green Chemistry Approaches in Triazene Synthesis and Application
The principles of green chemistry are increasingly important in chemical synthesis. Future research on this compound should prioritize the development of environmentally benign methods.
Promising green chemistry approaches include:
Solvent-Free and Microwave-Assisted Synthesis: Developing solvent-free or microwave-assisted synthetic protocols to reduce reaction times, energy consumption, and the use of hazardous solvents. chim.itnih.gov Microwave irradiation has been shown to be effective for the synthesis of triazines. chim.it
Catalytic Methods: Focusing on the use of recyclable catalysts, such as supported metal nanoparticles, to improve the atom economy and reduce waste. rsc.org
Aqueous Synthesis: Exploring the possibility of conducting the synthesis in water, which is a green and abundant solvent. Sonochemical methods in water have been successfully applied for the synthesis of other triazine derivatives. nih.gov
By integrating green chemistry principles from the outset, the development of nitrophenyl triazene chemistry can proceed in a more sustainable and responsible manner.
Q & A
Q. What are the established synthetic methodologies for (1E)-1,3-bis(3-nitrophenyl)triaz-1-ene, and how can reaction conditions be optimized?
The compound is synthesized via diazotization of 3-nitroaniline followed by coupling with another aromatic amine. Key steps include:
- Dissolving 3-nitroaniline in a chilled acidic aqueous solution (HCl, H₂O, ice bath at 273 K).
- Adding sodium nitrite (NaNO₂) to generate the diazonium intermediate.
- Coupling the diazonium salt with a second aromatic amine (e.g., o-phenetidin) in methanol/water . Optimization involves controlling temperature (<5°C), stoichiometric ratios (1:1), and reaction time (15–30 min) to minimize side products. Purity is confirmed via melting point analysis and NMR spectroscopy .
Q. How is the molecular structure of this compound characterized using crystallographic techniques?
Single-crystal X-ray diffraction (SC-XRD) reveals:
- Bond lengths : N1–N2 (1.3295 Å, single bond) and N2–N3 (1.2550 Å, double bond), consistent with triazene stereochemistry .
- Planarity : The molecule is nearly planar, with torsion angles C9–N3–N2–N1 (-179.23°) and C1–N1–N2–N3 (177.91°).
- Software : SHELX programs refine crystallographic data, with SHELXL used for small-molecule refinement .
Advanced Research Questions
Q. What intermolecular interactions govern the supramolecular assembly of this compound in the solid state?
SC-XRD analysis identifies two hydrogen-bonding motifs:
- C–H⋯N interactions form dimers with R₂²(8) graph-set motifs.
- C–H⋯O interactions (from nitro groups) link dimers into infinite chains. These interactions stabilize the crystal lattice and influence mechanical/thermal properties .
Q. How does the nitro substituent affect the compound’s electronic properties and reactivity in metal coordination?
- Electron-withdrawing nitro groups polarize the triazene backbone, enhancing Lewis basicity at N atoms. This facilitates coordination to transition metals (e.g., Ni²⁺, Cu²⁺) in η¹ or bridging modes .
- Spectroscopic validation: UV-Vis and cyclic voltammetry track charge-transfer transitions and redox activity. IR spectroscopy confirms N–N and N=N stretching modes at ~1600–1400 cm⁻¹ .
Q. What computational approaches validate experimental data for this compound, and how are contradictions resolved?
- Density Functional Theory (DFT) : Calculates bond lengths, angles, and electronic spectra. Compare with SC-XRD and NMR data to confirm stereochemistry .
- Contradiction resolution : Discrepancies between experimental and computed IR/Raman spectra are addressed by adjusting basis sets (e.g., B3LYP/6-311++G**) or considering solvent effects .
Q. Can this compound serve as a ligand for catalytic or sensing applications?
- Catalysis : The triazene moiety coordinates metals to activate substrates (e.g., in C–C coupling). Test catalytic efficiency in model reactions (e.g., Suzuki-Miyaura) .
- Sensing : Nitro groups enhance redox activity for electrochemical nitrite detection. Immobilize the compound on electrodes and measure current response via cyclic voltammetry .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
